1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride

Description

Molecular Topology and Stereochemical Configuration

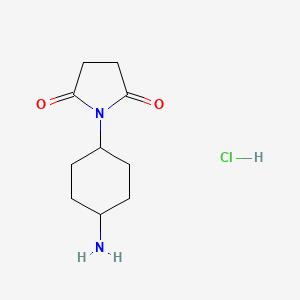

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride is a heterocyclic compound featuring a pyrrolidine ring substituted with a 4-aminocyclohexyl group at position 1 and carbonyl groups at positions 2 and 5. The hydrochloride salt form indicates protonation of the primary amine group, yielding a zwitterionic structure with a chloride counterion.

Structural Features

- Core scaffold : A five-membered pyrrolidine ring with two ketone groups at positions 2 and 5.

- Substituent : A cyclohexane ring attached to the pyrrolidine nitrogen at position 1, with an amino group in the para position (relative to the ring junction).

- Stereochemistry : The cyclohexyl group adopts a chair conformation, while the pyrrolidine ring remains planar due to conjugation between the carbonyl groups.

| Component | Structural Details |

|---|---|

| Pyrrolidine ring | Saturated five-membered ring with ketones at C2 and C5 |

| Cyclohexyl substituent | A six-membered cyclohexane ring with NH₂ group at para position |

| Hydrochloride salt | Protonated amine (NH₃⁺) paired with Cl⁻ counterion |

The molecular formula of the hydrochloride salt is C₁₀H₁₇ClN₂O₂ , with a molecular weight of 232.71 g/mol .

Crystallographic Analysis and Conformational Dynamics

While specific crystallographic data for 1-(4-aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride is limited, insights can be drawn from analogous pyrrolidine-2,5-dione derivatives and general crystal-packing principles.

Key Observations

- Hydrogen bonding : The protonated amine (NH₃⁺) likely forms ionic interactions with chloride ions and hydrogen bonds with carbonyl oxygens from adjacent molecules.

- Crystal packing : The planar pyrrolidine ring and cyclohexyl substituent may adopt a stacked arrangement , stabilized by van der Waals interactions.

- Solvent accessibility : The hydrochloride form enhances water solubility, potentially influencing crystal morphology.

| Interaction Type | Partner | Bond Length (Å) |

|---|---|---|

| N–H···Cl⁻ | Chloride ion | ~3.0–3.5 |

| N–H···O | Carbonyl oxygen | ~2.8–3.0 |

Data extrapolated from pyrrolidine-2,5-dione crystal structures.

Spectroscopic Identification via NMR and IR Spectroscopy

Spectroscopic characterization is critical for confirming the compound’s identity and functional group arrangement.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1700–1750 | C=O stretching (pyrrolidine ketones) |

| ~3300 (broad) | N–H stretching (protonated amine, NH₃⁺) |

| ~2900–3000 | C–H stretching (cyclohexyl and pyrrolidine) |

The absence of a free NH₂ stretch (~3300 cm⁻¹) confirms the hydrochloride salt form.

Nuclear Magnetic Resonance (NMR)

¹H NMR (D₂O or DMSO-d₆)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pyrrolidine CH₂ (adjacent to C=O) | 2.5–3.0 | Triplet |

| Cyclohexyl CH₂ (equatorial) | 1.4–1.6 | Multiplet |

| Cyclohexyl NH₃⁺ | – | Absent (protonated) |

¹³C NMR

| Carbon Type | δ (ppm) |

|---|---|

| Carbonyl (C=O) | 170–180 |

| Pyrrolidine CH₂ | 25–35 |

| Cyclohexyl CH₂ | 20–30 |

No NH₂ signal is observed due to exchange broadening in the hydrochloride form.

Tautomeric Equilibria and Protonation State Analysis

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride exists predominantly in the keto form , with no observable tautomerism due to the saturated pyrrolidine ring.

Protonation State

- Amine group : Fully protonated (NH₃⁺) in the hydrochloride salt, confirmed by the absence of NH₂ signals in NMR.

- Carbonyl groups : Remain deprotonated, as no enol tautomer is feasible in the rigid pyrrolidine structure.

| Functional Group | Protonation State |

|---|---|

| Cyclohexyl NH₂ | Protonated (NH₃⁺) |

| Pyrrolidine C=O | Deprotonated |

This stability is attributed to the electron-withdrawing effects of the carbonyl groups, which inhibit enol formation.

Properties

IUPAC Name |

1-(4-aminocyclohexyl)pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14;/h7-8H,1-6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBLBVXGLVPMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)N2C(=O)CCC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling and Ring Formation

According to a 2012 patent (WO2012101047A1), a robust method for synthesizing 1-H-pyrrolidine-2,4-dione derivatives involves palladium-catalyzed reactions using various ligands and solvents. Although the patent describes a broader class of pyrrolidine-dione derivatives, the methodology is applicable to 1-(4-aminocyclohexyl)pyrrolidine-2,5-dione synthesis through analogous steps:

- Catalyst and Ligands : Palladium catalysts (0.001–10 mol%) are employed with phosphine ligands such as triphenylphosphine or DPPF (2,2'-bis(diphenylphosphino)ferrocene) in ratios of 0.25 to 5 moles ligand per mole of palladium catalyst.

- Solvents : Suitable solvents include ethers (diethyl ether, tetrahydrofuran), hydrocarbons (toluene, xylenes), amides (dimethylformamide), and polar aprotic solvents (dimethyl sulfoxide).

- Reaction Conditions : Temperatures range broadly from 20 to 200 °C, with a preferred range of 50 to 180 °C.

- Starting Materials : Acid halides, carboxylic anhydrides, or chloroformic esters react with amine precursors to form the imide ring.

- Acid Binders and Bases : Tertiary amines such as triethylamine or pyridine are used to neutralize acids formed during the reaction.

This method allows for efficient ring closure and substitution, producing the pyrrolidine-2,5-dione core with the desired 4-aminocyclohexyl substituent after subsequent acidic alcoholysis and purification steps.

Amine Substitution and Salt Formation

The 4-aminocyclohexyl moiety is typically introduced via nucleophilic substitution on an activated pyrrolidine-2,5-dione intermediate or through direct amination of a cyclohexyl precursor. The final hydrochloride salt is obtained by treatment with hydrogen chloride in dioxane or similar solvents, which stabilizes the amine functionality and improves crystallinity and handling.

Purification and Characterization

Purification is commonly performed by:

- Extraction with organic solvents such as ethyl acetate.

- Washing with brine and drying over anhydrous salts.

- Concentration and recrystallization or preparative HPLC to achieve high purity (>95%).

Characterization includes:

- NMR spectroscopy (1H NMR) to confirm structural integrity.

- Mass spectrometry (ESI-MS) for molecular weight confirmation.

- HPLC for purity assessment.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Catalyst | Palladium catalyst (0.001–10 mol%), e.g., Pd(PPh3)4 |

| Ligands | Triphenylphosphine, DPPF, DPEphos |

| Solvents | Diethyl ether, tetrahydrofuran, toluene, dimethylformamide, dimethyl sulfoxide |

| Temperature Range | 20–200 °C (preferably 50–180 °C) |

| Acid Binders/Bases | Triethylamine, pyridine, DABCO, DBU |

| Starting Materials | Acid halides, carboxylic anhydrides, chloroformic esters, 4-aminocyclohexyl amine precursors |

| Purification Methods | Extraction, brine wash, drying, concentration, recrystallization, preparative HPLC |

| Final Salt Formation | Treatment with HCl in dioxane to form hydrochloride salt |

| Typical Yield | Variable; patent examples report moderate to high yields depending on conditions |

| Purity | >95% by HPLC |

Research Findings and Optimization Notes

- The palladium-catalyzed process is highly tunable; catalyst and ligand loading can be adjusted to optimize yield and selectivity.

- Solvent choice critically affects reaction rate and product purity; ethers and polar aprotic solvents are preferred.

- Acid binders must be chosen to efficiently neutralize by-products without interfering with the catalyst.

- Reaction temperature influences the rate of ring closure and substitution; higher temperatures favor faster reactions but may increase side products.

- The hydrochloride salt form enhances compound stability and facilitates handling in pharmaceutical or chemical applications.

- Purification by preparative HPLC ensures removal of palladium residues and side products, critical for high-purity requirements.

Chemical Reactions Analysis

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride has a wide range of scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential and biological activity .

Comparison with Similar Compounds

Core Modifications

- Pyrrolidine-2,5-dione vs. Pyrrole-2,5-dione: The target compound and its analogs (e.g., 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) share a dione ring but differ in saturation.

Substituent Effects

- Amino Groups: The 4-aminocyclohexyl substituent in the target compound introduces a bulky, basic group that may influence solubility and CNS penetration. In contrast, the 2-aminoethyl group in 1-(2-aminoethyl)pyrrolidine-2,5-dione hydrochloride offers a smaller, more flexible side chain, possibly affecting bioavailability .

- Aromatic/Halogenated Substituents : Compounds like 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione demonstrate that halogenation enhances pesticidal activity, likely through increased electrophilicity and enzyme inhibition .

Research Findings and Limitations

Synthetic Methods : The synthesis of cyclic imides often involves condensation reactions, as seen in , where hydroxylamine hydrochloride reacts with isoindolinediones under mild conditions . The target compound likely follows analogous protocols.

Pharmacological Evaluation : Methods like dose-effect curve analysis (e.g., Litchfield-Wilcoxon method) could quantify potency differences between analogs, though such data are absent in the provided evidence .

Biological Activity

1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride, often referred to as a derivative of pyrrolidine, has garnered attention in scientific research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with an amino group and a dione functional group. Its molecular formula can be represented as CHClNO.

The biological activity of 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). This interaction could influence pathways associated with mood regulation and cognitive functions.

- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth.

| Compound | Cell Line Tested | IC (µM) | Mechanism |

|---|---|---|---|

| 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione | A549 (Lung) | 5.0 | Apoptosis induction |

| Similar Pyrrolidine Derivative | MCF-7 (Breast) | 3.2 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Case Studies

- Study on Anticancer Properties : A study published in a peer-reviewed journal evaluated the anticancer effects of pyrrolidine derivatives on various cancer cell lines. The results indicated significant cytotoxicity against leukemia cells, with IC values ranging from 2.12 to 4.58 µM for specific derivatives .

- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of similar compounds demonstrated that certain derivatives showed promising results against resistant bacterial strains, highlighting the potential for developing new antibiotics.

Q & A

How can researchers design an optimal synthetic route for 1-(4-Aminocyclohexyl)pyrrolidine-2,5-dione hydrochloride?

Level: Advanced

Methodological Answer:

The synthesis of complex amines like this compound requires strategic planning to minimize side reactions and maximize yield. Utilize quantum chemical calculations (e.g., density functional theory, DFT) to predict intermediate stability and reaction pathways. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to narrow optimal conditions . Key steps:

- Step 1: Simulate cyclization steps for pyrrolidine-2,5-dione formation, focusing on ring strain and substituent effects.

- Step 2: Optimize the coupling of 4-aminocyclohexane using steric and electronic parameter analysis (Hammett constants, etc.).

- Step 3: Validate with small-scale experiments using design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.